9,10-12,13-Diepoxyoctadecanoate

Description

This compound has been reported in Bos taurus with data available.

Structure

3D Structure

Properties

IUPAC Name |

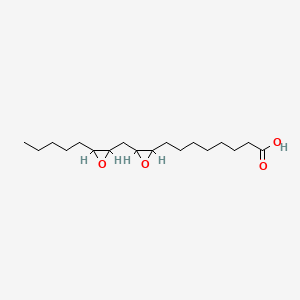

8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-2-3-7-10-14-16(21-14)13-17-15(22-17)11-8-5-4-6-9-12-18(19)20/h14-17H,2-13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIUZQCFIABNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952532 | |

| Record name | 1,2:4,5-Dianhydro-1-(7-carboxyheptyl)-3-deoxy-5-pentylpentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3012-69-9 | |

| Record name | 9,10:12,13-Diepoxyoctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3012-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9,10-12,3-diepoxystearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diepoxylinoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2:4,5-Dianhydro-1-(7-carboxyheptyl)-3-deoxy-5-pentylpentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthetic Pathway of 9,10-12,13-Diepoxyoctadecanoate from Linoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway leading from the essential fatty acid, linoleic acid, to its di-epoxidated metabolite, 9,10-12,13-diepoxyoctadecanoate. This pathway is of significant interest due to the diverse biological activities of the resulting oxylipins, which play roles in inflammation, cardiovascular function, and other physiological and pathophysiological processes.

Introduction to Linoleic Acid Metabolism

Linoleic acid, an omega-6 polyunsaturated fatty acid, is a crucial component of cellular membranes and a precursor to a wide array of signaling molecules. Its metabolism occurs via three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. The CYP pathway is responsible for the epoxidation of linoleic acid, leading to the formation of mono- and di-epoxidated derivatives.

The Biosynthetic Pathway: From Linoleic Acid to this compound

The formation of this compound from linoleic acid is a multi-step process primarily mediated by cytochrome P450 epoxygenases. This pathway is in competition with a hydrolytic pathway catalyzed by soluble epoxide hydrolase (sEH), which converts the intermediate monoepoxides into their corresponding diols.

Step 1: Mono-epoxidation of Linoleic Acid

The initial and rate-limiting step in this pathway is the epoxidation of one of the two double bonds of linoleic acid by cytochrome P450 enzymes.[1][2] This reaction results in the formation of two primary regioisomeric monoepoxides:

-

9,10-epoxy-12Z-octadecenoic acid (9,10-EpOME) , also known as leukotoxin.[1][3][4]

-

12,13-epoxy-9Z-octadecenoic acid (12,13-EpOME) , also known as isoleukotoxin.[1][3][4]

The primary CYP isoforms responsible for this conversion in humans are CYP2J2, CYP2C8, and CYP2C9.[1][2][4]

Step 2: Di-epoxidation of Monoepoxyoctadecenoic Acids

The monoepoxide intermediates, 9,10-EpOME and 12,13-EpOME, can undergo a second epoxidation event on their remaining double bond to form the di-epoxide, this compound.[5] It is understood that the same family of cytochrome P450 enzymes that catalyze the initial mono-epoxidation are also responsible for this subsequent reaction.

Competing Pathway: Hydrolysis by Soluble Epoxide Hydrolase (sEH)

A significant competing pathway that limits the production of this compound is the hydrolysis of the monoepoxide intermediates by soluble epoxide hydrolase (sEH).[2][6][7][8] This enzyme converts the biologically active epoxides into their corresponding, and generally less active, diols:

-

9,10-EpOME is hydrolyzed to 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) .[1][2]

-

12,13-EpOME is hydrolyzed to 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) .[1][2]

The balance between the activities of CYP epoxygenases and sEH is therefore a critical determinant of the metabolic fate of linoleic acid and the production of its various oxidized metabolites.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the biosynthetic conversion of linoleic acid to this compound, including the key enzymes and competing pathway.

Quantitative Data

The following table summarizes key quantitative parameters related to the enzymatic conversion of linoleic acid.

| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (pmol/mg/min) | Source |

| Pooled Human Liver Microsomes | Linoleic Acid | 9,10-EpOME & 12,13-EpOME | 170 | 58 | [4] |

| Recombinant CYP2C9 | Linoleic Acid | 9,10-EpOME & 12,13-EpOME | - | Most active recombinant form | [4] |

Experimental Protocols

The following section provides a generalized methodology for the in vitro analysis of linoleic acid epoxidation by human liver microsomes, based on protocols described in the literature.

In Vitro Incubation for Linoleic Acid Epoxidation

Objective: To determine the enzymatic conversion of linoleic acid to its monoepoxide metabolites by human liver microsomes.

Materials:

-

Pooled human liver microsomes

-

Linoleic acid

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Ethyl acetate

-

Internal standard (e.g., d4-labeled 9,10-EpOME)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing human liver microsomes (typically 0.1-0.5 mg/mL) in potassium phosphate buffer.

-

Add linoleic acid to the reaction mixture to achieve the desired final concentration (e.g., ranging from 10 to 200 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding the NADPH regenerating system.

-

Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes) with gentle shaking.

-

Terminate the reaction by adding a quenching solvent, such as ice-cold ethyl acetate.

-

Add an internal standard for quantitative analysis.

-

Extract the lipid metabolites from the aqueous phase by vortexing and centrifugation.

-

Collect the organic layer and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Quantification by LC-MS/MS

Objective: To separate and quantify the formed 9,10-EpOME and 12,13-EpOME.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 50% to 100% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

MS/MS Conditions (Example):

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 9,10-EpOME, 12,13-EpOME, and the internal standard. For example:

-

9,10-EpOME/12,13-EpOME: m/z 295 -> specific fragment ions.

-

Internal Standard (d4-9,10-EpOME): m/z 299 -> specific fragment ions.

-

-

Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.

Conclusion

The biosynthesis of this compound from linoleic acid is a complex process involving sequential epoxidation by cytochrome P450 enzymes, with a significant off-pathway hydrolysis reaction mediated by soluble epoxide hydrolase. Understanding the regulation of these enzymatic steps is critical for elucidating the role of these lipid mediators in health and disease and for the development of novel therapeutic strategies targeting this pathway. Further research is warranted to fully characterize the kinetics and regulation of the di-epoxidation step.

References

- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of CYP2C9 as a human liver microsomal linoleic acid epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dysregulation of soluble epoxide hydrolase and lipidomic profiles in anorexia nervosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

The Endogenous Presence of 9,10-12,13-Diepoxyoctadecanoate in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-12,13-Diepoxyoctadecanoate is a diepoxide derivative of linoleic acid, an essential omega-6 fatty acid. While the biological roles of mono-epoxidized fatty acids are increasingly recognized, the natural occurrence and physiological significance of their diepoxy counterparts in mammalian tissues are emerging areas of scientific inquiry. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence of this compound, its biosynthesis, potential signaling pathways, and detailed methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers investigating lipid metabolism, inflammation, and autoimmune diseases, as well as for professionals in the field of drug development exploring novel therapeutic targets.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring metabolite in mammalian systems. Its presence has been confirmed in bovine (Bos taurus) tissues.[1] While comprehensive quantitative data across a wide range of mammalian tissues remains to be fully elucidated, several metabolomic studies have reported the relative changes in the levels of this compound in various physiological and pathological states.

A study on primary Sjögren's syndrome (pSS), an autoimmune condition, identified this compound as a potential biomarker. The study observed consistent alterations in the levels of this metabolite in both plasma and fecal samples of pSS patients compared to healthy controls.[1] Another investigation involving canine subjects showed that supplementation with cannabidiol (CBD) led to changes in plasma levels of this compound, suggesting its modulation by exogenous compounds that affect lipid metabolism. In pigs, dietary supplementation with probiotics or synbiotics was found to increase the normalized intensity of this compound in the colonic contents at 65 and 95 days of age.[2]

The following table summarizes the reported observations on the relative abundance of this compound in different mammalian biological samples. It is important to note that these studies primarily report fold changes or normalized intensities rather than absolute concentrations.

| Mammalian Species | Tissue/Fluid | Condition | Observed Change in Levels | Reference |

| Human | Plasma, Feces | Primary Sjögren's Syndrome | Altered (consistent trend in both samples) | [1] |

| Canine | Plasma | Cannabidiol (CBD) Supplementation | Altered | |

| Porcine | Colonic Contents | Probiotic/Synbiotic Supplementation | Increased normalized intensity | [2] |

| Bovine | Not specified | Endogenous metabolite | Present | [1] |

Biosynthesis and Signaling Pathways

The biosynthesis of this compound originates from the metabolism of linoleic acid, a ubiquitous polyunsaturated fatty acid in mammals. The formation of this diepoxide is a multi-step enzymatic process primarily involving cytochrome P450 (CYP) epoxygenases.[3]

In vitro experiments using mouse liver microsomes have demonstrated that linoleic acid is first oxidized to form monoepoxides, namely 9,10-epoxyoctadecenoate and 12,13-epoxyoctadecenoate.[3] These monoepoxides can then undergo a second epoxidation by microsomal CYP enzymes to yield this compound.[3] The monoepoxy intermediates can also be hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding diols.[3]

References

- 1. 9,10-Dihydroxy-12,13-epoxyoctadecanoate | Benchchem [benchchem.com]

- 2. Probiotics or synbiotics addition to sows’ diets alters colonic microbiome composition and metabolome profiles of offspring pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel metabolic pathways for linoleic and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 9,10-12,13-Diepoxyoctadecanoate in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological role of 9,10-12,13-diepoxyoctadecanoate, a diepoxide metabolite of linoleic acid, in the context of inflammation. While direct research on this specific diepoxide is emerging, this document synthesizes the current understanding by examining its place within the broader class of oxidized linoleic acid metabolites (OXLAMs). This guide covers the biosynthesis, chemical properties, and putative inflammatory functions of this compound, drawing parallels with its more extensively studied monoepoxide and diol relatives. Detailed experimental protocols for key assays and quantitative data from related compounds are presented to equip researchers with the necessary tools and knowledge to further investigate this potentially significant inflammatory mediator.

Introduction

Linoleic acid, an essential omega-6 fatty acid, is a precursor to a diverse array of signaling molecules that play critical roles in cellular physiology and pathology. The enzymatic oxidation of linoleic acid gives rise to a family of bioactive lipids known as oxidized linoleic acid metabolites (OXLAMs). Among these, this compound represents a less-explored member with the potential for significant biological activity, particularly in the realm of inflammation.

This guide aims to consolidate the existing, though limited, knowledge on this compound and provide a framework for its further investigation. By understanding its biosynthesis, its relationship to other pro-inflammatory OXLAMs, and the methods to study its effects, researchers can begin to unravel its specific contributions to inflammatory processes and its potential as a therapeutic target.

Biosynthesis and Chemical Properties

This compound is formed from linoleic acid through a multi-step enzymatic process primarily involving cytochrome P450 (CYP) epoxygenases. These enzymes catalyze the epoxidation of the double bonds in the linoleic acid backbone.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₄ | [1] |

| Molecular Weight | 312.4 g/mol | [1] |

| IUPAC Name | 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid | [1] |

| Synonyms | Diepoxylinoleic acid, Linoleic acid dioxide | [1] |

| CAS Number | 3012-69-9 | [1] |

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from linoleic acid.

Role in Inflammation: Evidence from Related OXLAMs

While direct evidence for the inflammatory role of this compound is sparse, the activities of its precursor monoepoxides (leukotoxins) and their corresponding diols (leukotoxin diols) are well-documented and provide a strong basis for its putative functions.

Activation of Nociceptive Ion Channels

A key mechanism by which OXLAMs contribute to inflammation is through the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1. These channels are crucial mediators of pain and neurogenic inflammation. The monoepoxides 9(10)-EpOME and 12(13)-EpOME, as well as their diol metabolites, have been identified as endogenous agonists of TRPV1 and TRPA1. This activation leads to the sensation of pain and the release of pro-inflammatory neuropeptides.

Neutrophil Chemotaxis

Neutrophils are key players in the innate immune response, and their migration to sites of inflammation is a critical step in the inflammatory cascade. Leukotoxin and its diol have been shown to induce neutrophil chemotaxis.[2] This suggests that this compound may also possess chemoattractant properties for neutrophils, thereby contributing to the amplification of the inflammatory response.

Proposed Signaling Pathway for Leukotoxin-Induced Neutrophil Chemotaxis

Caption: Proposed signaling pathway for leukotoxin-induced neutrophil chemotaxis.

Acute Respiratory Distress Syndrome (ARDS)

The administration of leukotoxin diols to animal models has been shown to induce an ARDS-like phenotype, characterized by pulmonary edema and inflammation. The conversion of leukotoxins to their more potent diol metabolites by soluble epoxide hydrolase (sEH) is considered a "bioactivation" step in the pathology of ARDS. Given its structural similarity, this compound could potentially contribute to or modulate this severe inflammatory lung condition.

Quantitative Data on Related OXLAMs in Inflammation

Direct quantitative data for this compound's inflammatory effects are currently unavailable in the public literature. The following table summarizes quantitative data for related monoepoxides and their diols to provide a comparative context.

Quantitative Effects of Leukotoxins and Their Diols on Inflammatory Responses

| Compound | Assay | Target/Cell Type | Effect | Concentration/Dose | Reference |

| Leukotoxin (Lx) & Leukotoxin diol (Lxd) | Chemotaxis | Human Neutrophils | Induction of chemotaxis | 10⁻⁹ - 10⁻⁶ M | [2] |

| Leukotoxin (Lx) & Leukotoxin diol (Lxd) | Chemotaxis | Human Neutrophils | Synergistic effect with fMLP | 10⁻⁷ M | [2] |

| 9,10-DiHOME & 12,13-DiHOME | Respiratory Burst Inhibition | Granulocytic HL-60 cells | Inhibition of PMA-induced respiratory burst | 20 - 200 µM | |

| 9(10)-EpOME & 12(13)-EpOME | TRPV1/TRPA1 Activation | Sensory Neurons | Activation of inward currents | Not specified |

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol provides a general framework for assessing the chemotactic potential of this compound on neutrophils.

Experimental Workflow for Neutrophil Chemotaxis Assay

Caption: General workflow for a neutrophil chemotaxis Boyden chamber assay.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh, heparinized whole blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).

-

Chamber Preparation: Assemble a Boyden chamber or a multi-well chemotaxis chamber with a polycarbonate membrane (typically 3-5 µm pore size).

-

Loading: Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) and load them into the upper chamber.

-

Chemoattractant: Add the experimental compound, this compound, at various concentrations to the lower chamber. A known chemoattractant (e.g., fMLP or IL-8) should be used as a positive control, and buffer alone as a negative control.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a period of 1-3 hours to allow for cell migration.

-

Quantification: After incubation, remove the membrane and fix and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells in several high-power fields using a microscope. Alternatively, use a fluorescent dye to label the cells and quantify migration using a plate reader.

Conclusion and Future Directions

This compound is a structurally intriguing metabolite of linoleic acid with the potential to be a significant player in the complex network of inflammatory signaling. While direct evidence of its biological role is currently limited, the well-established pro-inflammatory activities of its metabolic relatives, the leukotoxins and their diols, strongly suggest that it warrants further investigation.

Future research should focus on:

-

Directly assessing the pro-inflammatory effects of this compound: This includes quantifying its ability to induce cytokine and chemokine release from various immune cells, its chemoattractant properties for leukocytes, and its potential to activate nociceptive pathways.

-

Investigating its role in animal models of inflammation: Studies using models of inflammatory pain, lung injury, and other inflammatory conditions will be crucial to understand its in vivo relevance.

-

Elucidating its mechanism of action: Determining the specific receptors and signaling pathways that are modulated by this compound will be key to understanding its biological function.

By addressing these research questions, the scientific community can gain a clearer understanding of the role of this diepoxide in health and disease, potentially paving the way for novel therapeutic strategies for inflammatory disorders.

References

- 1. Effects of Aggregatibacter actinomycetemcomitans leukotoxin on neutrophil migration and extracellular trap formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotoxin and its diol induce neutrophil chemotaxis through signal transduction different from that of fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]

9,10-12,13-Diepoxyoctadecanoate: An In-Depth Technical Guide on its Role as an Intermediate in Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-12,13-Diepoxyoctadecanoate is a diepoxide derivative of linoleic acid, an essential omega-6 fatty acid. This compound is emerging as a significant intermediate in fatty acid metabolism with potential roles in various physiological and pathological processes. Formed through the cytochrome P450 epoxygenase pathway, it undergoes further enzymatic conversion, primarily by soluble epoxide hydrolase, to corresponding diols. This technical guide provides a comprehensive overview of the metabolism, biological effects, and analytical and synthetic methodologies related to this compound. Particular focus is given to its involvement in cellular signaling cascades, including inflammatory pathways, and its potential as a biomarker and therapeutic target.

Introduction

Linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet, is a precursor to a diverse array of signaling molecules.[1] One of the key metabolic routes for linoleic acid is the cytochrome P450 (CYP) epoxygenase pathway, which leads to the formation of epoxyoctadecenoic acids (EpOMEs).[1] These monoepoxides can be further metabolized to diepoxides, including this compound. This diepoxide is an intermediate in a metabolic cascade that generates various bioactive oxylipins. While its direct biological functions are still under active investigation, related metabolites have been implicated in inflammation, pain perception, and immune responses.[2] This guide aims to consolidate the current knowledge on this compound, providing researchers and drug development professionals with a detailed resource covering its biochemistry, analytical quantification, synthesis, and potential roles in signaling pathways.

Metabolism of this compound

The formation and subsequent metabolism of this compound are key to understanding its biological significance. The primary pathway involves a two-step epoxidation of linoleic acid, followed by hydrolysis.

Biosynthesis

The initial step in the formation of this compound is the epoxidation of linoleic acid by CYP monooxygenases.[1] This reaction can occur at either of the two double bonds, forming 9,10-EpOME (leukotoxin) or 12,13-EpOME (isoleukotoxin).[3] A second epoxidation event on the remaining double bond of the monoepoxide yields the diepoxide, this compound.[4] The primary CYP isozyme responsible for linoleic acid epoxidation in the human liver is CYP2C9.[3]

Degradation

The primary route for the metabolism of epoxy fatty acids is hydrolysis by soluble epoxide hydrolase (sEH).[4] This enzyme converts the epoxide groups into vicinal diols. In the case of this compound, sEH-mediated hydrolysis would lead to the formation of tetrahydroxy derivatives.[4]

Figure 1: Metabolic pathway of this compound.

Quantitative Data

The following table summarizes the available quantitative data related to the metabolism of linoleic acid and its epoxide derivatives.

| Parameter | Value | Organism/System | Reference |

| Enzyme Kinetics | |||

| Linoleic Acid Epoxidation | |||

| Km | 170 µM | Pooled human liver microsomes | [3] |

| Vmax | 58 pmol/mg/min | Pooled human liver microsomes | [3] |

| Concentration Levels | |||

| This compound | Identified, but not quantified | Bos taurus | [4] |

| Increased levels | Colonic contents of pigs fed probiotics/synbiotics | [5][6] |

Biological Effects and Signaling Pathways

While direct studies on this compound are limited, research on related linoleic acid epoxides and their diol metabolites provides insights into its potential biological roles.

Inflammatory Signaling

Linoleic acid metabolites have been shown to modulate inflammatory pathways. The diol derivatives of EpOMEs, known as dihydroxyoctadecenoic acids (DiHOMEs), can act as ligands for peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of inflammation and lipid metabolism.[7] Activation of PPARγ can lead to the increased expression of the fatty acid transporter CD36 and genes involved in fatty acid uptake.[7] Additionally, related oxylipins have been shown to influence the NF-κB signaling pathway, a central mediator of inflammation.[4]

References

- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of CYP2C9 as a human liver microsomal linoleic acid epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9,10-Dihydroxy-12,13-epoxyoctadecanoate | Benchchem [benchchem.com]

- 5. Untargeted metabolomics as a tool to assess the impact of dietary approaches on pig gut health: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Probiotics or synbiotics addition to sows’ diets alters colonic microbiome composition and metabolome profiles of offspring pigs [frontiersin.org]

- 7. caymanchem.com [caymanchem.com]

Unveiling 9,10-12,13-Diepoxyoctadecanoate: A Technical Guide to its Formation, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9,10-12,13-diepoxyoctadecanoate, a significant oxidation product of linoleic acid. While a definitive initial discovery and isolation from a native, non-oxidized biological source remains to be pinpointed in the literature, this document details its well-established formation through lipid peroxidation, particularly under thermal stress. This guide furnishes detailed experimental protocols for the synthesis, isolation, and characterization of this compound using modern analytical techniques. Furthermore, it explores the compound's place within the broader context of epoxy fatty acid metabolism and signaling, offering insights for researchers in lipidomics, food science, and drug development.

Introduction: The Genesis of a Diepoxide

This compound is a diepoxide derivative of linoleic acid, an essential omega-6 fatty acid. Its presence has been noted in Bos taurus[1]. However, the majority of scientific literature characterizes this compound as a product of linoleic acid oxidation, particularly during the heating of vegetable oils. The enzymatic machinery for the production of epoxy fatty acids is widespread in nature, suggesting the potential for its endogenous formation in various organisms[2].

The conversion of linoleic acid to its diepoxide is a multi-step process involving the formation of monoepoxides as intermediates. This guide will delve into the pathways of its formation and the methodologies for its precise analysis.

Formation and Synthesis

The primary route to the formation of this compound is through the epoxidation of the two double bonds in linoleic acid. This can occur via autoxidation under thermal stress or through enzymatic processes.

Chemical Synthesis: The Prilezhaev Reaction

A common method for the synthesis of this compound is the full epoxidation of methyl linoleate using the Prilezhaev reaction. This involves the use of a peroxy acid, such as peroxyformic acid generated in situ.

Experimental Protocol: Synthesis of Methyl this compound

This protocol is adapted from methodologies described for the full epoxidation of methyl linoleate.

Materials:

-

Methyl linoleate

-

Formic acid

-

Hydrogen peroxide (30%)

-

Sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., hexane or diethyl ether)

Procedure:

-

In a round-bottom flask, dissolve methyl linoleate in a suitable organic solvent.

-

Add formic acid to the solution. The molar ratio of formic acid to the double bonds of methyl linoleate should be optimized.

-

Add a catalytic amount of sulfuric acid.

-

Cool the mixture in an ice bath and slowly add hydrogen peroxide dropwise while stirring. Maintain the temperature below 10°C.

-

After the addition of hydrogen peroxide is complete, allow the reaction to warm to room temperature and continue stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude methyl this compound can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of methyl this compound.

Analytical Characterization

The identification and quantification of this compound rely on modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization to its methyl ester is typically required.

Experimental Protocol: GC-MS Analysis of Methyl this compound

Sample Preparation (Transesterification):

-

To a sample containing the lipid of interest, add a solution of sodium methoxide in methanol.

-

Heat the mixture at a controlled temperature (e.g., 50-60°C) for a specified time to ensure complete transesterification.

-

After cooling, neutralize the reaction with an appropriate acid.

-

Extract the resulting fatty acid methyl esters (FAMEs) with an organic solvent like hexane.

-

Wash the organic extract with water and dry it over anhydrous sodium sulfate.

-

The hexane layer containing the FAMEs is then concentrated for GC-MS analysis.

GC-MS Parameters:

-

Column: A capillary column with a cyanopropyl or phenyl polysiloxane stationary phase is often suitable[3].

-

Injector Temperature: Typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp up to 240°C at a rate of 5-10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is typically scanned from m/z 50 to 500.

Expected Mass Spectrum: The EI mass spectrum of methyl this compound is characterized by specific fragmentation patterns. A diagnostic ion at m/z 155 is often observed, resulting from cleavage on each side of an epoxy group[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule. Both ¹H and ¹³C NMR are valuable for confirming the presence and location of the epoxide rings.

Experimental Protocol: ¹H-NMR Analysis

Sample Preparation:

-

Dissolve a few milligrams of the purified compound in a deuterated solvent, typically chloroform-d (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

¹H-NMR Spectral Data: The chemical shifts of the protons on the epoxide rings are characteristic.

-

The protons attached to the epoxidized carbons typically resonate in the region of δ 2.9-3.2 ppm [5][6].

-

The presence of two distinct signals in this region can indicate the two different epoxide groups.

| Proton Assignment | Typical Chemical Shift (δ ppm) |

| Protons on 9,10-epoxide | ~2.9 |

| Protons on 12,13-epoxide | ~3.1 |

| Methylene protons adjacent to carbonyl | ~2.3 |

| Terminal methyl group | ~0.9 |

Table 1: Characteristic ¹H-NMR Chemical Shifts for Methyl this compound.

Analytical Workflow for Characterization

Caption: General workflow for the analytical characterization of this compound.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, its role can be inferred from the well-studied metabolism of other epoxy fatty acids. These molecules are known to be involved in a variety of physiological and pathological processes.

The enzymatic formation of epoxy fatty acids from polyunsaturated fatty acids is primarily carried out by cytochrome P450 (CYP) enzymes[2]. The resulting epoxides can then be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols[2]. This conversion from an epoxide to a diol often alters the biological activity of the molecule.

Proposed Metabolic Pathway of Linoleic Acid to Dihydroxy and Tetrahydroxy Derivatives

Caption: Proposed metabolic pathway for the conversion of linoleic acid to its diepoxide and subsequent hydrolysis.

Conclusion and Future Directions

This compound represents an important, yet not fully understood, metabolite of linoleic acid. While its formation as a product of lipid oxidation is well-documented, further research is needed to elucidate its potential endogenous roles and specific signaling pathways. The detailed analytical protocols provided in this guide offer a solid foundation for researchers to accurately identify and quantify this compound in various matrices. Future studies should focus on investigating its presence and concentration in biological tissues under different physiological and pathological conditions, which will be crucial for understanding its potential as a biomarker or a bioactive lipid mediator. The synthesis of stereospecific isomers will also be vital for dissecting the specific biological activities of each form.

References

Potential Physiological Functions of 9,10-12,13-Diepoxyoctadecanoate In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-12,13-Diepoxyoctadecanoate is a diepoxide metabolite derived from the enzymatic oxidation of linoleic acid, an essential omega-6 fatty acid. As a member of the complex family of oxidized lipids, this molecule is emerging as a potential player in various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the current understanding of the in vivo functions of this compound, with a focus on its role as a biomarker, its metabolic context, and putative signaling pathways. Detailed experimental protocols for its quantification are also presented.

Metabolic Origin and Pathway

This compound is not an isolated molecule but an integral part of the linoleic acid metabolic cascade. The biosynthesis is a multi-step enzymatic process.

Figure 1: Simplified metabolic pathway of linoleic acid leading to this compound.

Potential Physiological and Pathophysiological Roles

While direct in vivo functional studies on this compound are limited, its association with certain disease states and the known biological activities of its metabolic precursors and related metabolites suggest several potential physiological roles.

Biomarker in Primary Sjögren's Syndrome (pSS)

Recent metabolomic studies have identified this compound as a potential biomarker for primary Sjögren's syndrome (pSS), an autoimmune disease characterized by dry eyes and mouth.[1] In a study comparing pSS patients with healthy controls, this metabolite was found to be a significant differential signature in both fecal and plasma samples.[1]

Quantitative Data Summary

| Analyte | Sample Type | Condition | AUC (Area Under the Curve) | Diagnostic Accuracy | Reference |

| This compound | Feces | Primary Sjögren's Syndrome | 0.7 - 0.8 | Some Accuracy | [1] |

| This compound | Plasma | Primary Sjögren's Syndrome | > 0.9 | High Accuracy | [1] |

Modulation of Inflammation and Immune Response

The precursors to this compound, the epoxyoctadecenoic acids (EpOMEs), and their diol metabolites (DiHOMEs), are known to have roles in inflammation. For instance, EpOMEs are produced by inflammatory leukocytes such as macrophages and neutrophils. The broader class of epoxy fatty acids is known to be involved in various signaling pathways with diverse biological effects.[2] While direct evidence is lacking for this compound, its structural similarity to other oxidized lipids suggests a potential role in modulating inflammatory pathways. In a study on different pig breeds, this compound was identified as one of the top-ranked differential metabolites in serum, suggesting a role in the molecular differences in immunity between the breeds.[3]

Putative Signaling Pathway Involvement

The precise signaling pathways modulated by this compound in vivo are still under investigation. However, based on the activities of related oxidized linoleic acid metabolites (OXLAMs), involvement in the following pathways can be hypothesized.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. A structurally related compound, 9,10-Dihydroxy-12,13-epoxyoctadecanoate, has been shown to activate the NF-κB pathway in vitro, an effect correlated with increased oxidative stress.[2] It is plausible that this compound could exert similar effects.

Figure 2: Hypothesized activation of the NF-κB pathway by this compound.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Some oxidized linoleic acid metabolites, such as 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), have been identified as potent PPARα agonists.[4] Given that this compound is also a downstream metabolite of linoleic acid, it is conceivable that it may also interact with PPARs, although this has yet to be experimentally verified.

Figure 3: Hypothesized activation of the PPAR signaling pathway by this compound.

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from plasma samples.

1. Sample Preparation and Lipid Extraction (Modified Folch Method)

-

Materials:

-

Plasma (EDTA-anticoagulated)

-

Internal Standard (e.g., d4-9,10-12,13-Diepoxyoctadecanoate)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Nitrogen gas evaporator

-

Centrifuge

-

-

Procedure:

-

To 100 µL of plasma in a glass tube, add a known amount of internal standard.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase using a Pasteur pipette and transfer to a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol:acetonitrile, 1:1, v/v) for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 40% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 40% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values will depend on the specific adducts formed (e.g., [M-H]⁻).

-

Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

3. Data Analysis

-

Quantify the concentration of this compound by constructing a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

Figure 4: General workflow for the quantification of this compound in plasma.

Representative In Vivo Administration Protocol in a Murine Model of Inflammation

This protocol is a representative example and would require optimization for specific research questions.

1. Animal Model

-

Species: C57BL/6 mice (male, 8-10 weeks old).

-

Inflammation Induction: Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (e.g., 1 mg/kg) to induce systemic inflammation.

2. Test Compound Administration

-

Compound: this compound, dissolved in a suitable vehicle (e.g., corn oil, or saline with a small percentage of a surfactant like Tween 80).

-

Dosing: Administer by oral gavage or i.p. injection at a range of doses (e.g., 1, 5, 10 mg/kg) 1 hour prior to LPS challenge. A vehicle control group should be included.

3. Sample Collection

-

At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), euthanize mice.

-

Collect blood via cardiac puncture into EDTA-containing tubes for plasma separation.

-

Harvest tissues of interest (e.g., liver, lung, spleen) and snap-freeze in liquid nitrogen for later analysis.

4. Endpoint Analysis

-

Cytokine Levels: Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based assay.

-

Histology: Perform histological analysis of tissues to assess inflammatory cell infiltration.

-

Gene Expression: Analyze the expression of inflammatory genes in tissues using RT-qPCR.

-

Metabolomics: Quantify the levels of this compound and other lipid mediators in plasma and tissues using LC-MS/MS as described above.

Conclusion and Future Directions

This compound is an emerging lipid mediator with potential roles in inflammation and as a biomarker for autoimmune diseases like primary Sjögren's syndrome. While its direct physiological functions in vivo are still being elucidated, its metabolic relationship to other bioactive oxidized linoleic acid metabolites suggests it is an important molecule to consider in the context of inflammatory and metabolic diseases. Future research should focus on in vivo studies using purified this compound to directly assess its effects on signaling pathways and disease pathology. The development of specific inhibitors of its biosynthesis could also provide valuable tools to understand its physiological relevance.

References

- 1. Identification of diagnostic markers related to fecal and plasma metabolism in primary Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9,10-Dihydroxy-12,13-epoxyoctadecanoate | Benchchem [benchchem.com]

- 3. Metabolite and Proteomic Profiling of Serum Reveals the Differences in Molecular Immunity between Min and Large White Pig Breeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Influence of Stereochemistry on the Biological Activity of Diepoxyoctadecanoates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diepoxyoctadecanoates, oxidized metabolites of linoleic acid, represent a class of signaling lipids with potent and varied biological activities. This technical guide delves into the pivotal role of stereochemistry in dictating the function of these molecules, with a particular focus on leukotoxins and their corresponding diol metabolites. It is now understood that the parent diepoxides often act as pro-toxins, with their hydrolyzed diol counterparts exhibiting significant cytotoxicity and inflammatory effects. The precise spatial arrangement of the epoxide and hydroxyl groups is critical in determining the potency and mechanism of action of these compounds. This guide provides a comprehensive overview of the synthesis, biological activity, and signaling pathways of diepoxyoctadecanoate stereoisomers, supported by experimental protocols and data presented for comparative analysis.

Introduction: The Significance of Chirality in Diepoxyoctadecanoates

Diepoxyoctadecanoates are C18 fatty acids containing two epoxide rings. They are formed in biological systems from linoleic acid through the action of cytochrome P450 enzymes. Two key regioisomers are 9,10,12,13-diepoxyoctadecanoate, commonly known as leukotoxin, and its isomer, vernolic acid. The presence of multiple chiral centers in these molecules gives rise to a variety of stereoisomers, each with potentially distinct biological activities.

A crucial aspect of the bioactivity of these compounds lies in their metabolic conversion. Soluble epoxide hydrolase (sEH) readily hydrolyzes the epoxide rings to form the corresponding vicinal diols, known as leukotoxin diols or dihydroxyoctadecenoic acids (DiHOMEs).[1] It is often these diol metabolites that are responsible for the observed toxic and pro-inflammatory effects, including the induction of neutrophil chemotaxis and the acute respiratory distress syndrome (ARDS).[1][2] The stereochemistry of both the parent epoxide and the resulting diol is a key determinant of its biological potency and signaling pathway engagement.[3]

Biological Activity of Diepoxyoctadecanoate Stereoisomers

The biological effects of diepoxyoctadecanoate stereoisomers are diverse, ranging from cytotoxicity to the modulation of inflammatory responses. While specific quantitative data directly comparing all possible stereoisomers is limited in the publicly available literature, the existing research underscores the critical role of stereochemistry.

Cytotoxicity and Pro-inflammatory Effects

Leukotoxin diols have been shown to be potent cytotoxic agents. Their toxicity is significantly greater than that of their parent epoxide precursors.[2] This has been demonstrated in various cell types, including pulmonary alveolar epithelial cells.[1] The mechanism of toxicity is thought to involve mitochondrial dysfunction.

Neutrophil Chemotaxis

Both leukotoxin and its diol have been shown to induce chemotaxis in human neutrophils, a key process in the inflammatory response.[4] This effect is mediated through a distinct signaling pathway compared to other well-known chemoattractants like fMLP.[4]

Table 1: Comparative Biological Activities of Diepoxyoctadecanoate Metabolites

| Compound/Stereoisomer | Biological Activity | Quantitative Data (IC50, EC50, etc.) | Reference(s) |

| Leukotoxin (9,10-epoxy-12Z-octadecenoic acid) | Pro-toxin, induces neutrophil chemotaxis | Data not available for specific stereoisomers | [1][4] |

| Leukotoxin Diol (9,10-dihydroxy-12Z-octadecenoic acid) | Cytotoxic, potent inducer of neutrophil chemotaxis | Data not available for specific stereoisomers | [2][4] |

| Vernolic Acid (12,13-epoxy-9Z-octadecenoic acid) | Pro-toxin | Data not available for specific stereoisomers | |

| Vernolic Acid Diol (12,13-dihydroxy-9Z-octadecenoic acid) | Cytotoxic | Data not available for specific stereoisomers |

Note: The lack of specific quantitative data for individual stereoisomers in the available literature is a significant gap in the field and highlights an area for future research.

Signaling Pathways of Biologically Active Diepoxyoctadecanoates

The biological effects of diepoxyoctadecanoate diols are initiated by their interaction with specific cellular signaling pathways. A key pathway implicated in their pro-inflammatory action, particularly neutrophil chemotaxis, involves G-protein coupled receptors (GPCRs) and the subsequent activation of the phosphoinositide 3-kinase (PI3K) pathway.[4]

The binding of a specific diepoxyoctadecanoate diol stereoisomer to a putative GPCR on the neutrophil cell surface triggers the activation of heterotrimeric G-proteins. This, in turn, activates PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (Protein Kinase B), leading to the reorganization of the actin cytoskeleton and directed cell movement.

Experimental Protocols

Stereoselective Synthesis of Diepoxyoctadecanoates and their Diols

The stereoselective synthesis of diepoxyoctadecanoates is a challenging but crucial step in studying their biological activities. A general approach involves the stereocontrolled epoxidation and subsequent dihydroxylation of linoleic acid or its derivatives.

Protocol Outline:

-

Protection: The carboxylic acid group of linoleic acid is protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions.

-

Stereoselective Epoxidation: A stereoselective epoxidation method, such as the Sharpless asymmetric epoxidation, is employed to introduce the first epoxide with a defined stereochemistry.

-

Second Epoxidation: A second epoxidation reaction is performed. The stereochemical outcome will depend on the directing effects of the existing epoxide and the chosen reagent.

-

Diastereomer Separation: The resulting mixture of diepoxide diastereomers can be separated using chromatographic techniques such as flash chromatography or high-performance liquid chromatography (HPLC).

-

Stereoselective Dihydroxylation: For the synthesis of the diols, a stereoselective dihydroxylation method, like the Sharpless asymmetric dihydroxylation (using AD-mix-α or AD-mix-β), can be used on the mono-epoxide intermediate before the second epoxidation, or on the diepoxide.

-

Chiral Separation: Enantiomers of the diepoxides or diols can be separated using chiral HPLC.

-

Deprotection: The protecting group on the carboxylic acid is removed to yield the final desired stereoisomers.

Chiral Separation of Diepoxyoctadecanoate Stereoisomers by HPLC

Objective: To separate and isolate individual stereoisomers of diepoxyoctadecanoates or their diols.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).

-

Mobile phase: A mixture of hexanes and a polar modifier like isopropanol or ethanol. The exact ratio needs to be optimized for each specific separation.

-

Sample: A mixture of diepoxyoctadecanoate stereoisomers dissolved in the mobile phase.

Protocol:

-

Column Equilibration: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Injection: Inject a small volume of the sample mixture onto the column.

-

Elution: Elute the compounds with the mobile phase. The different stereoisomers will interact differently with the chiral stationary phase, leading to their separation.

-

Detection: Monitor the elution profile using the detector. Each separated stereoisomer will appear as a distinct peak.

-

Fraction Collection: Collect the fractions corresponding to each peak for further analysis and biological testing.

-

Method Optimization: The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.

Neutrophil Chemotaxis Assay

Objective: To quantify the chemotactic activity of different diepoxyoctadecanoate diol stereoisomers on human neutrophils.

Materials:

-

Isolated human neutrophils.

-

Chemotaxis chamber (e.g., Boyden chamber).

-

Polycarbonate membrane with a defined pore size (e.g., 3-5 µm).

-

Test compounds: Different stereoisomers of diepoxyoctadecanoate diols at various concentrations.

-

Positive control: A known chemoattractant (e.g., fMLP or IL-8).

-

Negative control: Buffer solution.

-

Incubator (37°C, 5% CO2).

-

Microscope for cell counting.

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Chamber Assembly: Place the polycarbonate membrane in the chemotaxis chamber, separating the upper and lower wells.

-

Loading: Add the test compounds, positive control, or negative control to the lower wells of the chamber.

-

Cell Seeding: Add a suspension of isolated neutrophils to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.

-

Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.

-

Quantification: Count the number of migrated cells in several high-power fields under a microscope.

-

Data Analysis: Compare the number of migrated cells in response to the test compounds with the positive and negative controls to determine the chemotactic index.

Conclusion and Future Directions

The stereochemistry of diepoxyoctadecanoates is a paramount factor governing their biological activity. The conversion of these molecules to their diol metabolites often unmasks potent cytotoxic and pro-inflammatory properties, with the specific spatial arrangement of functional groups dictating the magnitude of these effects. While the signaling pathways involving GPCRs and PI3K have been implicated, the precise receptors and the downstream signaling cascades for each stereoisomer remain to be fully elucidated.

A significant challenge in the field is the lack of comprehensive quantitative data directly comparing the biological activities of all possible stereoisomers. Future research should focus on the stereoselective synthesis of all diepoxyoctadecanoate and their corresponding diol stereoisomers, followed by systematic in vitro and in vivo evaluation. Such studies will be instrumental in identifying the most biologically potent isomers and will provide a clearer understanding of their structure-activity relationships. This knowledge is essential for the development of targeted therapeutic strategies that either inhibit the production of harmful stereoisomers or leverage the beneficial effects of others. Furthermore, the identification of the specific GPCRs that bind to these lipid mediators will open new avenues for the design of selective antagonists for the treatment of inflammatory diseases.

References

- 1. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of (−)-dictyostatin and stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9,10-12,13-Diepoxyoctadecanoate | C18H32O4 | CID 18172 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Cytochrome P450 Enzymes in the Formation of 9,10-12,13-Diepoxyoctadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic formation of 9,10-12,13-diepoxyoctadecanoate, a diepoxide metabolite of linoleic acid, with a central focus on the role of cytochrome P450 (CYP) enzymes. Linoleic acid, an abundant polyunsaturated fatty acid, undergoes sequential epoxidation reactions catalyzed by specific CYP isoforms to yield this complex oxylipin. This document details the biosynthetic pathway, identifies the key enzymatic players, presents available quantitative data, and outlines experimental protocols for the study of this metabolic process. Furthermore, it explores the potential biological significance and downstream metabolic fate of this compound, providing a valuable resource for researchers in lipid biochemistry, drug metabolism, and pharmacology.

Introduction

Linoleic acid (LA), an essential omega-6 fatty acid, is a primary component of dietary fats and a substrate for various metabolic pathways that produce signaling molecules known as oxylipins. These molecules are integral to a host of physiological and pathophysiological processes, including inflammation, cardiovascular function, and tissue repair. The enzymatic oxidation of linoleic acid is primarily carried out by three enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.[1]

The CYP-mediated pathway leads to the formation of epoxides and their corresponding diols.[1] Specifically, CYP enzymes catalyze the epoxidation of the double bonds of linoleic acid to produce 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME).[1] This guide focuses on the subsequent, less characterized, formation of This compound , a product of sequential epoxidation. Understanding the enzymatic machinery responsible for its synthesis is crucial for elucidating its biological role and its potential as a biomarker or therapeutic target.

Biosynthesis of this compound

The formation of this compound from linoleic acid is a multi-step enzymatic process. The initial and rate-limiting step is the epoxidation of one of the two double bonds in the linoleic acid molecule by CYP epoxygenases. This results in the formation of two primary mono-epoxide regioisomers: 9,10-EpOME and 12,13-EpOME.[1]

It is hypothesized that a second epoxidation event, catalyzed by the same or different CYP isoforms, subsequently occurs on the remaining double bond of the mono-epoxide intermediate to yield the final this compound product.

Key Cytochrome P450 Isoforms

Several CYP isoforms have been identified as being responsible for the initial mono-epoxidation of linoleic acid. The primary enzymes implicated belong to the CYP2C and CYP2J subfamilies.[1]

-

CYP2C9: Identified as a major human liver microsomal linoleic acid epoxygenase.[2]

-

CYP2C8: Also a key contributor to linoleic acid epoxidation.[1]

-

CYP2J2: Exhibits high rates of epoxygenase activity towards polyunsaturated fatty acids.[1]

-

CYP1A2, CYP2E1, CYP2J3, CYP2J5, and CYP2J9: These isoforms have also been shown to metabolize linoleic acid to its mono-epoxides.[3]

While these enzymes are known to produce mono-epoxides, the specific isoforms responsible for the second epoxidation step to form the diepoxide are not yet definitively identified. It is plausible that the same isoforms, particularly those in the CYP2C and CYP2J families, can catalyze this subsequent reaction, given their ability to act on unsaturated fatty acids.

Quantitative Data

Quantitative data on the enzymatic formation of this compound is limited, particularly for the second epoxidation step. The available kinetic parameters primarily describe the initial mono-epoxidation of linoleic acid.

| Substrate | Enzyme Source | CYP Isoform | Km (µM) | Vmax (pmol/mg/min) | Product(s) | Reference |

| Linoleic Acid | Pooled Human Liver Microsomes | Not specified | 170 | 58 | 9,10-EpOME & 12,13-EpOME | [2] |

| Linoleic Acid | Recombinant | CYP2C9 | - | - | 9,10-EpOME & 12,13-EpOME | [2] |

| Linoleic Acid | Recombinant | CYP1A2, CYP2E1, CYP2J2, CYP2J3, CYP2J5, CYP2J9 | - | - | 9,10-EpOME & 12,13-EpOME | [3] |

| 9,10-EpOME or 12,13-EpOME | - | - | N/A | N/A | This compound | - |

Data Not Available (N/A): To date, specific kinetic parameters for the second epoxidation step have not been reported in the literature.

Experimental Protocols

In Vitro Synthesis of this compound using Cytochrome P450 Enzymes

This protocol provides a general framework for the in vitro synthesis of this compound. Optimization will be required based on the specific CYP isoform and expression system used.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP2C9, CYP2J2) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells, E. coli).

-

Linoleic acid (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Ethyl acetate (for extraction)

-

Internal standard (e.g., a deuterated analog)

Procedure:

-

Reaction Mixture Preparation: In a glass tube, prepare the reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP enzyme preparation.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Add linoleic acid (dissolved in a small volume of ethanol or DMSO) to the reaction mixture to initiate the reaction. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to maximize the yield of the diepoxide while minimizing product degradation.

-

Termination of Reaction: Stop the reaction by adding an ice-cold organic solvent, such as ethyl acetate, and placing the mixture on ice.

-

Extraction: Add an internal standard and vortex the mixture vigorously to extract the lipid metabolites into the organic phase. Centrifuge to separate the phases.

-

Drying and Reconstitution: Transfer the organic layer to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol for LC-MS or a derivatization agent for GC-MS).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of fatty acid metabolites. Derivatization is typically required to increase the volatility of the analytes.

Derivatization (as methyl esters):

-

To the dried extract, add a solution of 2% sulfuric acid in methanol.

-

Incubate at 80°C for 2 hours in a sealed vial.

-

After cooling, add hexane and water to extract the fatty acid methyl esters (FAMEs).

-

Collect the hexane layer and dry it under nitrogen.

-

Reconstitute in a small volume of hexane for GC-MS analysis.

GC-MS Parameters (General):

-

Column: A polar capillary column (e.g., Supelco SP-2330 or similar) is suitable for separating FAME isomers.

-

Injector: Splitless injection at 220-250°C.

-

Oven Program: Start at a lower temperature (e.g., 170°C) and ramp up to a higher temperature (e.g., 240°C) to elute the FAMEs.

-

Carrier Gas: Helium.

-

MS Detection: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification. A characteristic diagnostic ion for methyl 9,10:12,13-diepoxy-octadecanoate has been reported at m/z 155.[4]

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of oxylipins without the need for derivatization.

LC Parameters (General):

-

Column: A reverse-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm) is commonly used.[5]

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.[5]

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

MS/MS Parameters (General):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for fatty acids.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion (the deprotonated molecule [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored. Specific MRM transitions for this compound would need to be determined using a pure standard.

Signaling Pathways and Biological Significance

The biological role of this compound is not yet well-defined. However, its position within the linoleic acid metabolic cascade suggests potential involvement in cellular signaling.

It has been identified as an intermediate in the conversion of linoleic acid to tetrahydrofurandiols . The formation of these cyclic products can occur via the action of soluble epoxide hydrolase (sEH) on the diepoxide, which opens one epoxide ring, followed by non-enzymatic cyclization.[6] Tetrahydrofurandiols themselves may possess biological activity, and thus, this compound could serve as a precursor to these signaling molecules.

Furthermore, this compound has been identified as a differential metabolite in studies related to primary Sjögren's syndrome and in response to aluminum toxicity in plants, suggesting its potential as a biomarker in various physiological and pathological states.[6][7]

Visualizations

Diagrams of Pathways and Workflows

Caption: Sequential epoxidation of linoleic acid by CYP enzymes.

Caption: General experimental workflow for diepoxyoctadecanoate analysis.

Caption: Potential metabolic fate of this compound.

Conclusion and Future Directions

The formation of this compound represents a further level of complexity in the cytochrome P450-mediated metabolism of linoleic acid. While the initial steps of mono-epoxidation are relatively well understood, significant knowledge gaps remain regarding the specific CYP isoforms that catalyze the second epoxidation, their kinetic parameters, and the precise biological functions of the resulting diepoxide.

Future research should focus on:

-

Identifying the specific CYP isoforms responsible for the conversion of mono-epoxides to the di-epoxide.

-

Determining the kinetic parameters (Km and Vmax) for the second epoxidation step to understand the efficiency and regulation of this reaction.

-

Elucidating the signaling pathways in which this compound and its downstream metabolites, such as tetrahydrofurandiols, are involved.

-

Developing and validating robust analytical methods for the routine and accurate quantification of this compound in biological matrices.

Addressing these questions will be critical for a complete understanding of the role of this complex oxylipin in health and disease and for exploring its potential as a therapeutic target or biomarker.

References

- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of CYP2C9 as a human liver microsomal linoleic acid epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. marinelipids.ca [marinelipids.ca]

- 5. Identification of diagnostic markers related to fecal and plasma metabolism in primary Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of cyclic products from the diepoxide of long-chain fatty esters by cytosolic epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preliminary Studies on the Cellular Uptake and Localization of 9,10-12,13-Diepoxyoctadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-12,13-Diepoxyoctadecanoate, a diepoxide derivative of linoleic acid, is an emerging subject of interest in lipidomics and cell signaling. As a metabolite of a primary dietary polyunsaturated fatty acid, its role in cellular physiology and pathology is an area of active investigation. This technical guide provides a comprehensive overview of the preliminary understanding of the cellular uptake and localization of this compound. Due to the limited direct research on this specific diepoxide, this guide synthesizes information from studies on related epoxy fatty acids and outlines established methodologies for the investigation of lipid cellular dynamics. The document details adaptable experimental protocols, presents illustrative quantitative data, and visualizes potential signaling pathways and experimental workflows to serve as a foundational resource for researchers in this field.

Introduction

Linoleic acid and its metabolites, collectively known as oxylipins, are crucial signaling molecules involved in a myriad of physiological processes, including inflammation, immune response, and tissue repair. This compound is a product of linoleic acid metabolism, and its diepoxide structure suggests a potential for high reactivity and specific interactions with cellular components. Understanding how this molecule enters the cell and where it localizes is fundamental to elucidating its biological function and therapeutic potential. This guide will explore the current, albeit inferred, knowledge and provide a practical framework for future research.

Putative Cellular Uptake Mechanisms

The precise mechanisms governing the cellular uptake of this compound have not been explicitly elucidated. However, based on the behavior of other fatty acids and their derivatives, several potential pathways can be hypothesized:

-

Passive Diffusion: Short- and medium-chain fatty acids can often traverse the plasma membrane via passive diffusion, driven by a concentration gradient. The lipophilic nature of this compound may allow for a degree of passive uptake.

-

Facilitated Transport: The uptake of long-chain fatty acids is typically facilitated by membrane-associated proteins to enhance efficiency. Key transporters for other fatty acids include:

-

Fatty Acid Translocase (FAT/CD36): A scavenger receptor that binds and transports a wide range of lipids.

-

Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the transport of fatty acids across the plasma membrane.

-

Plasma Membrane-Bound Fatty Acid Binding Proteins (FABPpm): These proteins bind fatty acids at the cell surface and are thought to play a role in their uptake.

-

It is plausible that this compound utilizes one or more of these protein-mediated transport systems.

Subcellular Localization

Following cellular uptake, the subcellular destination of this compound is critical to its function. Potential sites of localization include:

-

Cytosol: The molecule may interact with cytosolic proteins or be metabolized by cytosolic enzymes.

-

Endoplasmic Reticulum (ER): As a central hub for lipid metabolism, the ER is a likely site for the further processing of this diepoxide.

-

Mitochondria: Fatty acids are transported to the mitochondria for β-oxidation. It is possible that this compound or its metabolites are targeted to this organelle for energy production or signaling purposes.

-

Lipid Droplets: These organelles serve as storage depots for neutral lipids and may sequester this compound.

-

Nucleus: Some fatty acid metabolites can act as ligands for nuclear receptors, influencing gene expression.

Data Presentation: Illustrative Quantitative Uptake Data

Direct quantitative data on the cellular uptake of this compound is not currently available in the literature. The following table provides a hypothetical representation of such data for illustrative purposes, based on typical results from fatty acid uptake assays.

| Cell Line | Concentration (µM) | Incubation Time (min) | Uptake (pmol/mg protein) |

| HEK293 | 1 | 5 | 15.2 ± 1.8 |

| 15 | 42.5 ± 3.5 | ||

| 30 | 78.1 ± 5.2 | ||

| 10 | 5 | 145.8 ± 12.3 | |

| 15 | 410.2 ± 25.1 | ||

| 30 | 755.6 ± 48.9 | ||

| HepG2 | 1 | 5 | 25.7 ± 2.1 |

| 15 | 75.3 ± 6.4 | ||

| 30 | 135.4 ± 11.8 | ||

| 10 | 5 | 248.1 ± 20.5 | |

| 15 | 720.9 ± 55.7 | ||

| 30 | 1302.3 ± 101.2 |